2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a triazole ring with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters like temperature and residence time. For instance, the nitration process of similar compounds in a continuous flow microreactor has shown significant improvements in yield and reaction efficiency compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, in the case of herbicides, it may inhibit enzymes involved in the synthesis of vital plant hormones, leading to the death of the plant .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenyl ring structure but different functional groups.
2,4-Dichlorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile:
Uniqueness
What sets 2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid apart is its unique triazole ring structure combined with the dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H5Cl2N3O2 |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-1-2-8(6(11)3-5)14-12-4-7(13-14)9(15)16/h1-4H,(H,15,16) |
InChI Key |
XSOHVYBCQGRINU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2N=CC(=N2)C(=O)O |
Origin of Product |
United States |
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